

2-Fluoroethanol: A Technical Guide to its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Fluoroethanol	
Cat. No.:	B046154	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of **2-Fluoroethanol**. Due to the limited availability of specific experimental data for **2-Fluoroethanol** in publicly accessible literature, this guide synthesizes known physical and chemical properties with established principles of environmental chemistry and microbiology of analogous fluorinated compounds to project its likely environmental behavior.

Physical and Chemical Properties

Understanding the fundamental physical and chemical properties of **2-Fluoroethanol** is crucial for predicting its partitioning and transport in the environment. A summary of these properties is presented in Table 1. Its high water solubility and low octanol-water partition coefficient suggest that it will be highly mobile in aqueous environments and have a low potential for bioaccumulation.[1]

Property	Value	Reference
Molecular Formula	C2H5FO	[2]
CAS Number	371-62-0	[2]
Molecular Weight	64.06 g/mol	[2]
Appearance	Colorless liquid	[3]
Density	1.091 g/cm³ at 25 °C	[4]
Melting Point	-26.5 °C	[4]
Boiling Point	103.5 °C	[3]
Vapor Pressure	16 mmHg at 20 °C	[4]
Water Solubility	Miscible	[3]
log Kow (Octanol-Water Partition Coefficient)	-0.67 (estimated)	[5]
Henry's Law Constant	7.1 x 10 ^{−6} atm·m³/mol (estimated)	[5]

Environmental Fate and Partitioning

Based on its physical and chemical properties, **2-Fluoroethanol** is expected to partition primarily into the aqueous phase in the environment. Its high water solubility and low estimated soil organic carbon-water partitioning coefficient (Koc) of 1 indicate very high mobility in soil, suggesting a potential for leaching into groundwater.[5] Volatilization from water surfaces to the atmosphere is anticipated to be a significant fate process, with estimated volatilization half-lives of 3 days for a model river and 33 days for a model lake.[5] In the atmosphere, it is expected to exist predominantly in the vapor phase and undergo degradation.[5]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are important for determining the persistence of chemicals in the environment.

Hydrolysis

2-Fluoroethanol is not expected to undergo significant hydrolysis in the environment due to the absence of hydrolyzable functional groups.[5] The carbon-fluorine bond is exceptionally strong and not susceptible to hydrolysis under typical environmental pH and temperature conditions.

Photolysis

- Atmospheric Photolysis: In the atmosphere, 2-Fluoroethanol is expected to be degraded by reaction with photochemically produced hydroxyl radicals (•OH).[5] The estimated atmospheric half-life for this reaction is approximately 7 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter.[5]
- Aqueous Photolysis: Direct photolysis of 2-Fluoroethanol in water is not expected to be a
 significant degradation pathway as it does not absorb light in the environmentally relevant
 UV spectrum. However, indirect photolysis, mediated by reactive species such as hydroxyl
 radicals present in sunlit natural waters, may contribute to its degradation. Specific
 experimental data on the quantum yield and rate of aqueous photolysis of 2-Fluoroethanol
 are not currently available.

Biodegradation

The biodegradation of **2-Fluoroethanol** is a critical process in its ultimate environmental fate. While specific studies on **2-Fluoroethanol** are scarce, the metabolic pathway can be inferred from its mammalian metabolism and studies on analogous fluorinated compounds.

Proposed Biodegradation Pathway

The most probable biodegradation pathway for **2-Fluoroethanol** involves a two-step enzymatic process, likely carried out by a consortium of microorganisms.

Click to download full resolution via product page

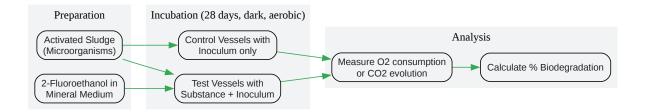
Proposed aerobic biodegradation pathway of **2-Fluoroethanol**.

- Oxidation to Fluoroacetaldehyde: The initial step is the oxidation of the alcohol group of 2-Fluoroethanol to form fluoroacetaldehyde. This reaction is likely catalyzed by a non-specific alcohol dehydrogenase.[3]
- Oxidation to Fluoroacetate: Fluoroacetaldehyde is then further oxidized to fluoroacetate, a reaction likely catalyzed by an aldehyde dehydrogenase.[3]
- Defluorination of Fluoroacetate: The key step in the detoxification and degradation of the
 molecule is the cleavage of the carbon-fluorine bond in fluoroacetate. This is accomplished
 by a specialized enzyme called fluoroacetate dehalogenase, which hydrolytically removes
 the fluoride ion to produce glycolate.[6] Glycolate can then enter central metabolic pathways.

Key Enzymes and Microorganisms

While specific microorganisms capable of degrading **2-Fluoroethanol** have not been reported, bacteria from the genera Pseudomonas and Rhodococcus are known to degrade a wide range of halogenated organic compounds and are likely candidates.[7][8] The key enzyme in the complete mineralization of **2-Fluoroethanol** is fluoroacetate dehalogenase. This enzyme has been identified in various soil and water microorganisms.[6]

Experimental Protocols


Detailed experimental protocols for assessing the environmental fate of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD).

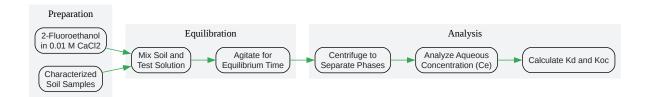
Ready Biodegradability (OECD 301)

This test provides an initial screening of the biodegradability of a chemical. A variety of methods exist under this guideline, such as the Closed Bottle Test (OECD 301D) and the CO2 Evolution Test (OECD 301B).

General Protocol (Conceptual Workflow):

Click to download full resolution via product page

Conceptual workflow for an OECD 301 ready biodegradability test.


- Principle: A solution of 2-Fluoroethanol in a mineral medium is inoculated with
 microorganisms (typically from activated sludge) and incubated under aerobic conditions in
 the dark. The extent of biodegradation is determined by measuring the consumption of
 oxygen or the production of carbon dioxide over a 28-day period.
- Pass Criteria: A substance is considered "readily biodegradable" if it reaches a certain percentage of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2) within a 10-day window during the 28-day test (e.g., >60% for OECD 301D).

Soil Sorption: Batch Equilibrium Method (OECD 106)

This method is used to determine the adsorption/desorption potential of a chemical in soil, providing a measure of its mobility.

General Protocol (Conceptual Workflow):

Click to download full resolution via product page

Conceptual workflow for an OECD 106 soil sorption study.

- Principle: A solution of 2-Fluoroethanol of known concentration is equilibrated with a known amount of soil. After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of 2-Fluoroethanol remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.
- Data Generated: The soil-water distribution coefficient (Kd) is determined. This value can be normalized to the organic carbon content of the soil to yield the soil organic carbon-water partitioning coefficient (Koc), which allows for comparison across different soils.[9]

Analytical Methods

The analysis of **2-Fluoroethanol** and its potential degradation products in environmental matrices typically involves chromatographic techniques.

- **2-Fluoroethanol**: Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the quantification of **2-Fluoroethanol** in water and soil extracts. Sample preparation may involve liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove matrix interferences.
- Fluoroacetate: The primary metabolite, fluoroacetate, can be analyzed by various methods, including GC-MS after derivatization or by ion chromatography-mass spectrometry (IC-MS).
 [10]

Summary and Conclusions

2-Fluoroethanol is a water-soluble, mobile compound with a low potential for bioaccumulation. Its environmental fate is likely governed by volatilization and subsequent atmospheric photo-oxidation, as well as by biodegradation in soil and water. The primary biodegradation pathway is expected to proceed through oxidation to fluoroacetate, followed by enzymatic defluorination. Abiotic hydrolysis is not considered a significant degradation pathway.

While the general environmental fate of **2-Fluoroethanol** can be predicted, there is a clear need for specific experimental studies to provide quantitative data on its degradation rates, identify the microorganisms and enzymes involved in its biodegradation, and accurately determine its soil sorption characteristics. Such data are essential for a comprehensive environmental risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of 2-bromo-, 2-chloro- and 2-fluorobenzoate by Pseudomonas putida CLB 250 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Fluoroethanol Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Fluoroethanol | C2H5FO | CID 9737 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sequence- and activity-based screening of microbial genomes for novel dehalogenases -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation of 2-chloroethanol by freely suspended and adsorbed immobilized Pseudomonas putida US2 in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Quantum yield Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Fluoroethanol: A Technical Guide to its Environmental Fate and Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046154#2-fluoroethanol-environmental-fate-and-degradation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com